N-(5-chloropyridin-2-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

Agrochemical discovery Succinate dehydrogenase inhibition Oxathiine SAR

N-(5-chloropyridin-2-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a fully synthetic, small-molecule heterocyclic carboxamide (molecular formula C16H13ClN2O2S, exact mass 332.0386 g/mol) built on the 5,6-dihydro-1,4-oxathiine scaffold. This scaffold is the core pharmacophore of the established systemic fungicide Carboxin and the non-nucleoside reverse-transcriptase inhibitor UC84, but the target compound differs from both classical series in two respects: the carboxamide is attached at the 2-position (not the 3-position) and the amine component is a 5-chloropyridin-2-yl group, not a substituted aniline.

Molecular Formula C16H13ClN2O2S
Molecular Weight 332.8 g/mol
Cat. No. B12179642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-chloropyridin-2-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide
Molecular FormulaC16H13ClN2O2S
Molecular Weight332.8 g/mol
Structural Identifiers
SMILESC1CSC(=C(O1)C(=O)NC2=NC=C(C=C2)Cl)C3=CC=CC=C3
InChIInChI=1S/C16H13ClN2O2S/c17-12-6-7-13(18-10-12)19-16(20)14-15(22-9-8-21-14)11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,18,19,20)
InChIKeyYLUKKOGOCSINGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-chloropyridin-2-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide – Compound-Class Positioning and Procurement Relevance


N-(5-chloropyridin-2-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a fully synthetic, small-molecule heterocyclic carboxamide (molecular formula C16H13ClN2O2S, exact mass 332.0386 g/mol) built on the 5,6-dihydro-1,4-oxathiine scaffold [1]. This scaffold is the core pharmacophore of the established systemic fungicide Carboxin and the non-nucleoside reverse-transcriptase inhibitor UC84, but the target compound differs from both classical series in two respects: the carboxamide is attached at the 2-position (not the 3-position) and the amine component is a 5-chloropyridin-2-yl group, not a substituted aniline [2]. Consequently, its physicochemical and biological profile cannot be extrapolated from legacy oxathiine carboxanilides, making independent characterization essential for any scientific procurement or screening campaign.

Why Generic Oxathiine Substitution Is Not Scientifically Defensible for N-(5-chloropyridin-2-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide


The oxathiine family contains at least three pharmacophoric sub-classes defined by the position of the carboxamide (2- vs. 3-carboxamide) and the nature of the N-aryl group (aniline, pyridyl, benzyl). In Carboxin-type 3-carboxanilides, the methyl group at C2 and the anilide nitrogen are both critical for succinate-dehydrogenase inhibition; replacing the aniline with a 5-chloropyridin-2-amine and moving the carboxamide to C2, as in the target compound, abolishes that pharmacophore entirely [1]. Likewise, the anti-HIV-1 carboxanilide UC84 derives its activity from a 2-chloro-5-isopropoxycarbonyl aniline moiety that is absent here [2]. Even among 2-carboxamide analogs, the exchange of a 5-chloropyridin-2-yl group for a simple chlorophenyl ring alters the H-bond acceptor/donor topography, logP, and metabolic liability [3]. These divergent structure-activity relationships mean that generic interchange within the oxathiine class carries a high risk of mis-assigned potency, selectivity, and off-target liability.

Quantitative Comparator-Based Evidence for N-(5-chloropyridin-2-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide


Regioisomeric Carboxamide Position Differentiates Target from Carboxin-Class Fungicides

The target compound carries its carboxamide at the 2-position of the 5,6-dihydro-1,4-oxathiine ring, whereas the commercial fungicide Carboxin (2-methyl-N-phenyl-5,6-dihydro-1,4-oxathiine-3-carboxamide) places the carboxamide at the 3-position. In Carboxin, the 3-carboxanilide motif is essential for binding to the ubiquinone site of succinate dehydrogenase complex II, with a reported IC50 of 0.25 μM against Ustilago maydis succinate oxidation [1]. Moving the carboxamide to the 2-position, as in the target compound, is predicted to alter the spatial presentation of the phenyl ring and abrogate this specific target engagement [2].

Agrochemical discovery Succinate dehydrogenase inhibition Oxathiine SAR

5-Chloropyridin-2-yl Amide Produces a Unique NMR Fingerprint vs. Phenyl-Congener N,3-Diphenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

The 1H NMR spectrum of the target compound (SpectraBase ID: LJd0li0wG1B, recorded on a Varian CFT-20 in Polysol) displays a characteristic downfield amide NH resonance at δ ~9.8–10.2 ppm and distinct aromatic splitting patterns for the 5-chloropyridin-2-yl ring (H-3′ doublet ~8.3 ppm, H-4′ doublet-of-doublets ~7.8 ppm) that are absent in the all-phenyl analog N,3-diphenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide [1]. The pyridyl α-proton (H-6′) provides a sharp singlet at δ ~8.5 ppm that serves as a quantitative purity marker not present in any aniline-derived congener [1].

Analytical quality control 1H NMR spectroscopy Structure confirmation

Scaffold Identity Confirmed by Exact Mass: Differentiation from the Isobaric Pyrazole COX-2 Inhibitor FR-188582

The molecular formula C16H13ClN2O2S is shared by two structurally unrelated compounds: the target oxathiine-2-carboxamide and the 1H-pyrazole derivative FR-188582 (3-chloro-5-(4-(methylsulfonyl)phenyl)-1-phenyl-1H-pyrazole). FR-188582 is a reported COX-2 inhibitor (IC50 = 17 nM) , whereas the target oxathiine lacks the methylsulfonylphenyl moiety required for COX-2 binding. High-resolution mass spectrometry alone cannot separate these isomers; orthogonal chromatographic retention time (e.g., reversed-phase HPLC under standardized conditions) or tandem MS fragmentation patterns are required [1].

Chemical proteomics Mass spectrometry Isomer differentiation

Synthetic Route Defined via 3-Phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylic Acid Intermediate

The target compound is accessible by a two-step sequence from 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylic acid (CAS 166270-89-9): (i) conversion to the acid chloride with SOCl2 in benzene, (ii) coupling with 5-chloropyridin-2-amine in acetonitrile containing triethylamine [1]. This route parallels that used for the sulfonamide analog 14b but employs the heterocyclic amine 5-chloropyridin-2-amine, offering a different hydrogen-bond donor/acceptor profile than aniline-based amides [1].

Medicinal chemistry Amide coupling Building block

Prioritized Research and Industrial Application Scenarios for N-(5-chloropyridin-2-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide


Chemical Probe for Non-Aniline Oxathiine Pharmacophore Mapping

Because the target compound combines a 2-carboxamide with a 5-chloropyridin-2-yl amine, it serves as a chemical probe to interrogate whether the oxathiine scaffold tolerates heteroaryl amides without triggering the SDH inhibitory mechanism associated with 3-carboxanilides [1]. This is directly supported by the regioisomeric evidence in Section 3, Evidence Item 1.

Authentic Reference Standard for Isomer-Specific LC-MS Method Development

The compound is an essential authentic standard for developing chromatographic methods that separate the oxathiine-2-carboxamide from its isobaric isomer FR-188582 (pyrazole COX-2 inhibitor), as highlighted by the exact mass differentiation evidence in Section 3, Evidence Item 3 [1].

Starting Material for Focused N-Aryl Oxathiine-2-Carboxamide Libraries

Using the established acid chloride route from 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylic acid [1], the target compound exemplifies a diversification strategy that can be leveraged to generate focused libraries of 2-carboxamide oxathiines for screening against non-SDH targets, including antiviral and anti-inflammatory panels.

Quality Control Identity Standard for 5-Chloropyridin-2-yl Oxathiine Batches

The unique 1H NMR pyridyl signature (particularly the H-6′ singlet at δ 8.5) documented in SpectraBase [1] provides a rapid, non-destructive identity test for incoming batch acceptance, complementing exact mass confirmation and differentiating from chlorophenyl amide analogs that lack this spectral feature.

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